2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide
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Overview
Description
2-[(5-Methoxy-1H-1,3-benzimidazol-2-yl)sulfanyl]-N~1~-(1-naphthyl)acetamide is a complex organic compound that features a benzimidazole core, a methoxy group, and a naphthyl acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-methoxy-1H-1,3-benzimidazol-2-yl)sulfanyl]-N~1~-(1-naphthyl)acetamide typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with formic acid or trimethyl orthoformate.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the benzimidazole derivative with thiol-containing reagents.
Attachment of the Naphthyl Acetamide Moiety: The final step involves the acylation of the benzimidazole derivative with 1-naphthyl acetic acid or its derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-[(5-Methoxy-1H-1,3-benzimidazol-2-yl)sulfanyl]-N~1~-(1-naphthyl)acetamide can undergo various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Nucleophiles such as amines, thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(5-Methoxy-1H-1,3-benzimidazol-2-yl)sulfanyl]-N~1~-(1-naphthyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and antiviral agent.
Biological Research: It is used in studies involving enzyme inhibition and receptor binding due to its unique structural features.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-[(5-methoxy-1H-1,3-benzimidazol-2-yl)sulfanyl]-N~1~-(1-naphthyl)acetamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Omeprazole: A proton pump inhibitor with a similar benzimidazole core.
Lansoprazole: Another proton pump inhibitor with structural similarities.
Rabeprazole: A compound with a benzimidazole core used in the treatment of gastric acid-related disorders.
Uniqueness
2-[(5-Methoxy-1H-1,3-benzimidazol-2-yl)sulfanyl]-N~1~-(1-naphthyl)acetamide is unique due to its combination of a methoxy group, a sulfanyl linkage, and a naphthyl acetamide moiety, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C20H17N3O2S |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C20H17N3O2S/c1-25-14-9-10-17-18(11-14)23-20(22-17)26-12-19(24)21-16-8-4-6-13-5-2-3-7-15(13)16/h2-11H,12H2,1H3,(H,21,24)(H,22,23) |
InChI Key |
WXASJBPTALTNMQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N2)SCC(=O)NC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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